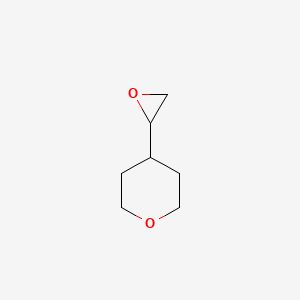

4-(Oxiran-2-yl)oxane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxiran-2-yl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-8-4-2-6(1)7-5-9-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIVQPLNSLWQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Dynamics of 4-(Oxiran-2-yl)oxane: A Comprehensive Technical Guide for Polar and Non-Polar Solvent Systems

Executive Summary

4-(Oxiran-2-yl)oxane (CAS: 134115-41-6), commonly referred to as 4-oxiranyltetrahydropyran, is a versatile bicyclic building block widely utilized in pharmaceutical synthesis and advanced materials. Comprising a tetrahydropyran (oxane) ring substituted with an oxirane (epoxide) moiety, its unique physicochemical profile—characterized by dual hydrogen-bond acceptors and a lipophilic hydrocarbon backbone—dictates its complex solvation behavior.

This whitepaper provides an authoritative framework for understanding and experimentally determining the thermodynamic solubility of 4-(Oxiran-2-yl)oxane across a spectrum of polar and non-polar solvents. Designed for process chemists and formulation scientists, this guide bridges solvation theory with rigorous, self-validating analytical protocols.

Molecular Architecture & Solvation Thermodynamics

To predict the solubility of 4-(Oxiran-2-yl)oxane, we must analyze its structure through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (

-

Dispersion Forces (

): The seven-carbon aliphatic framework provides a moderate dispersion component, allowing favorable interactions with non-polar solvents like hexane or toluene. -

Polarity (

): The asymmetric distribution of electron density around the two oxygen atoms imparts a permanent dipole moment, driving miscibility in polar aprotic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO). -

Hydrogen Bonding (

): Crucially, 4-(Oxiran-2-yl)oxane acts exclusively as a hydrogen-bond acceptor . It lacks the protic hydrogens required to donate H-bonds. Consequently, its solubility in purely H-bond donating networks (like water) is entropically restricted due to the hydrophobic effect, whereas its solubility in amphiphilic protic solvents (like methanol) is highly favored[1].

Table 1: Comparative Solubility Profile of 4-(Oxiran-2-yl)oxane

| Solvent Class | Representative Solvent | Polarity Index | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Water | 10.2 | Low to Moderate | High |

| Polar Protic | Methanol | 5.1 | High | Methanol donates H-bonds to the epoxide/ether oxygens, while its methyl group favorably interacts with the solute's aliphatic rings via dispersion. |

| Polar Aprotic | DMSO | 7.2 | Very High | Excellent |

| Moderate Aprotic | Dichloromethane | 3.1 | Very High | Near-perfect HSP match. DCM's moderate polarity and high dispersion capabilities make it an ideal extraction solvent for this intermediate. |

| Non-Polar | Hexane | 0.1 | Moderate to High | Dominated by |

Analytical Methodology: The Self-Validating Shake-Flask Protocol

In pharmaceutical development, kinetic solubility (often derived from high-throughput solvent-shift assays) is prone to supersaturation artifacts and cannot be relied upon for process scale-up[2]. To obtain actionable data, researchers must determine the thermodynamic equilibrium solubility .

The "gold standard" for this determination is the thermostatic shake-flask method[3]. The protocol described below is engineered as a self-validating system : it utilizes time-course sampling to mathematically prove that the forward (dissolution) and reverse (precipitation) reaction rates have equalized, ensuring the data reflects a true thermodynamic plateau[4].

Experimental Workflow Visualization

Workflow for self-validating thermodynamic solubility determination via the shake-flask method.

Step-by-Step Methodological Causality

Step 1: Preparation of the Saturated System

-

Action: Add an excess amount of 4-(Oxiran-2-yl)oxane to 5.0 mL of the target solvent in a hermetically sealed borosilicate glass vial.

-

Causality: Maintaining a visible excess of the solute ensures a constant chemical potential of the solid phase. Without excess solid, the system cannot reach true thermodynamic saturation, risking a measurement of mere kinetic dissolution[4].

Step 2: Thermostatic Equilibration

-

Action: Place the vials in an orbital shaker set to 37 ± 0.1 °C (or target process temperature) at 150 RPM for up to 72 hours[3].

-

Causality: The enthalpy of solution dictates that solubility is highly temperature-dependent. Temperature fluctuations exceeding 0.5 °C can induce micro-precipitation or supersaturation, severely skewing downstream quantification[2].

Step 3: Phase Separation (Critical Step)

-

Action: At designated time points (24h, 48h, 72h), remove an aliquot. Centrifuge at 10,000 x g for 10 minutes at the exact experimental temperature. Filter the supernatant using a 0.22 µm syringe filter.

-

Causality: The shake-flask method is highly susceptible to artifacts caused by the transfer of microdroplets or suspended sub-micron particulates into the analytical sample[2]. Centrifugation forces the bulk solid down, while filtration removes nanoparticles.

-

Material Compatibility Note: You must use PTFE membranes for non-polar solvents (e.g., hexane, DCM) to prevent membrane degradation, and Nylon or Regenerated Cellulose for polar solvents (e.g., water, methanol) to prevent analyte adsorption.

Step 4: Quantification and Self-Validation

-

Action: Dilute the filtered supernatant immediately in the mobile phase to prevent precipitation upon cooling. Analyze via GC-FID (preferred for this volatile, non-UV-absorbing molecule) or LC-MS.

-

Causality (The Validation Logic): Compare the calculated concentrations (

) at 24h, 48h, and 72h. If the variance (

Implications for Process Chemistry

Understanding the precise solubility profile of 4-(Oxiran-2-yl)oxane unlocks highly efficient downstream processing:

-

Liquid-Liquid Extraction (LLE): Because the molecule exhibits high solubility in DCM and moderate-to-low solubility in water, biphasic aqueous/DCM extraction is highly efficient for isolating this intermediate from aqueous reaction mixtures.

-

Crystallization Strategies: The stark contrast in solubility between polar aprotic solvents (high) and cold water or cold heptane (low) makes solvent/anti-solvent crystallization highly viable. For example, dissolving the crude intermediate in minimal ethyl acetate and slowly titrating in cold heptane will force the thermodynamic precipitation of the purified product.

References[2] Determining the water solubility of difficult-to-test substances A tutorial review, dtu.dk,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoUqvn7N7eAVkXSYI2mrT2As5ATfzcyyGsB9vQM8Kxqj7_vDZMrchGDVaUJkkyTxiPtnjHDbJ7uvhGp9y8AnJQUbEDU9ZF2Z9vyvxB8BsFO4yzz88GusqWq0cr3a4HYVBrH_8_pscaSNPXXhGPrTTpzN0-V1KIt17TIQD8D227upwqYHnC9GcrXaaR[1] Hansen solubility parameters for molecular characteristics of ethers..., researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxQub7PuI3zzsmwxZVG_1YLSJftsatym_epUd5qkS-UH3T0qsMlfQzF9kv3vun3EY11l4dAS1y71ie4VP4VEu84GaNyJjS6oHaREitoZK1VsMhFDnOa8FLJCmbsidXgEKfzdg6Z7y4eZrNjQeG0g6RYZ6vS73wAiSG0_3ZBBQ-G88pVrcsm-x0auLTKbDFQSCDVsJAB-olC3BUQd_JgWVnqdkyX38zmSanaSRwd6foDM1WMMt51k7injaHhLVVF6WXvIGUBvc=[3] Annex 4 - World Health Organization (WHO), who.int,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPhUGzwvF3Qbdsk9XNq0m2U1u1puiB3ZWv2GCSxQ3sHX6Y4ymDrO3rdJVJHTTcLOCsyjkjEnMcNaxhHAneXxlLeNjZq5GdMxEI2KL3XkDTsKB9WyGe2kqlJyXNpH5m84UKTxVlgfuxRzx7oVGxFvrJOZpMq-9eFExE8ZOm-9EpMXHkDCw9aLVmR_SFZt6R4nJuGWfV3daGSq_SqMWz_Sgy7JEd7B2fLESO2FDKH4udEhfM6lzeSTLVd2AJsSyPiD0-bdgxCcUVmJegMb-vmeOpjmS66jLeBCnLQ_RuG_B1XPftxG6fMVc8NsyyeqQgZT32nO7lJQA0dz1WlnAFPmEmZtAAl1mNcs0_H-HKpPV_Fsll[4] UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf, pharmaexcipients.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCZ2ZkDY8nwXCjQz6mXzhpx7TGy_2883UGHmoTHLW1uwzyHjycnk4gP0qGjisuX4XRXuNCn313DkhJgSghcdpk_rzvWPrVp3aAnIlKcQye_3yFr3_CIF58KNm9HTKfv42_-O0VZZgf8W0M9rOO2ldVtejm33cczmW1AUZh9cIpN97rjFqk5xYPNqyz3J9NyxdJA0yRAxFlRFiT_7gfejWZAz8FB8ZEC2SHKnZvWY_QBPBOCt-E0xndo-EB8r5RiZoveV5pgtg2CLi1B3BBJrE8CTI=

Sources

Introduction to 4-(Oxiran-2-yl)oxane: A Bifunctional Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide to 4-(Oxiran-2-yl)oxane for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs to fine-tune the physicochemical and pharmacokinetic properties of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of functional groups and scaffolds, saturated oxygen-containing heterocycles have garnered significant attention for their ability to impart favorable characteristics such as improved solubility and metabolic stability. This guide focuses on a molecule of emerging interest: 4-(Oxiran-2-yl)oxane.

This compound features a unique combination of two key heterocyclic systems: a stable, six-membered tetrahydropyran ring (oxane) and a highly reactive three-membered oxirane (epoxide) ring. The oxane moiety, a conformationally restricted ether, is increasingly utilized as a bioisosteric replacement for carbocyclic rings to enhance aqueous solubility and introduce a hydrogen bond acceptor without adding hydrogen bond donors.[1] Concurrently, the oxirane ring is a versatile synthetic handle and a reactive electrophile, enabling a plethora of chemical transformations for further molecular elaboration or serving as a warhead for covalent inhibition.[2][3]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing insights into the nomenclature, properties, synthesis, and potential applications of 4-(Oxiran-2-yl)oxane, a promising building block for the next generation of therapeutics.

Chemical Identity and Physicochemical Properties

The nomenclature of this bifunctional molecule is derived from its constituent parts. According to the 2013 IUPAC recommendations, "oxane" is the preferred name for the saturated six-membered heterocycle more commonly known as tetrahydropyran.[4][5] The oxirane ring is treated as a substituent at the 4-position of the oxane ring.

While a specific CAS number for 4-(Oxiran-2-yl)oxane is not readily found in major chemical databases, indicating it is not a commonly stocked commercial product, its structure is unambiguously defined by its IUPAC name.

Table 1: Core Identifiers for 4-(Oxiran-2-yl)oxane

| Identifier | Value | Source |

| IUPAC Name | 4-(Oxiran-2-yl)oxane | IUPAC Nomenclature[4][6] |

| Synonyms | 4-(Epoxyethyl)tetrahydropyran | General Chemical Naming |

| Molecular Formula | C₇H₁₂O₂ | PubChem |

| Molecular Weight | 128.17 g/mol | PubChem |

Predicted Physicochemical Characteristics

-

Polarity and Solubility: The presence of two ether oxygen atoms suggests that 4-(Oxiran-2-yl)oxane is a polar molecule. The oxane ring can act as a hydrogen bond acceptor, which may contribute to moderate aqueous solubility.[1]

-

Reactivity: The primary site of reactivity is the strained oxirane ring. This electrophilic group is susceptible to ring-opening reactions with a wide array of nucleophiles, including amines, alcohols, and thiols.[7] This reaction can be catalyzed by either acid or base. The oxane ring, in contrast, is relatively inert under most conditions, providing a stable scaffold.

-

Stereochemistry: 4-(Oxiran-2-yl)oxane possesses two stereocenters: the carbon of the oxirane ring attached to the oxane ring and the adjacent carbon within the oxirane ring. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). The stereochemistry of a synthetic sample would be dependent on the stereochemistry of the starting materials and the method of synthesis.

Potential Synthetic Pathways

The synthesis of 4-(Oxiran-2-yl)oxane is not widely documented in the literature, likely due to its status as a non-commercial building block. However, its structure suggests a straightforward and logical synthetic approach based on well-established organic chemistry transformations. The most direct method would be the epoxidation of a suitable alkene precursor, namely 4-vinyloxane.

Proposed Synthetic Workflow

The proposed synthesis can be envisioned as a two-step process starting from readily available materials: the synthesis of the 4-vinyloxane precursor, followed by its epoxidation.

Caption: Proposed synthetic workflow for 4-(Oxiran-2-yl)oxane.

-

Synthesis of 4-Vinyloxane: The precursor, 4-vinyloxane, can be synthesized from tetrahydropyran-4-one via a Wittig reaction. This classic olefination method is robust and high-yielding for the conversion of ketones to terminal alkenes. Other olefination protocols, such as the Horner-Wadsworth-Emmons reaction, could also be employed.

-

Epoxidation of 4-Vinyloxane: The vinyl group of 4-vinyloxane can be readily converted to an oxirane ring using a variety of epoxidizing agents.[2] A common and effective laboratory-scale reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically clean and proceeds with high yield. For asymmetric synthesis, chiral epoxidation methods like the Sharpless or Jacobsen epoxidation could be adapted, although these are typically used for allylic alcohols and electron-deficient alkenes, respectively.[3]

Role and Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of 4-(Oxiran-2-yl)oxane makes it a valuable tool for medicinal chemists. It can be utilized as a scaffold to which pharmacophoric elements are added, or it can be incorporated into a larger molecule to modulate its properties.

Key Advantages and Applications:

-

Improving ADME Properties: The tetrahydropyran (oxane) ring is a well-regarded surrogate for cyclohexyl or other lipophilic groups.[1] Its inclusion can increase the three-dimensionality of a molecule while improving aqueous solubility and metabolic stability. This can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

-

Versatile Synthetic Intermediate: The oxirane ring serves as a latent electrophile. Its ring-opening with various nucleophiles (e.g., amines, phenols, thiols) allows for the facile introduction of a wide range of functional groups and the construction of more complex molecular architectures. This is particularly useful in the generation of compound libraries for high-throughput screening.

-

Scaffold for Novel Therapeutics: The stable oxane ring can serve as a central scaffold from which substituents can be projected in well-defined spatial orientations. The oxirane provides a reactive handle for attaching these substituents.

-

Covalent Inhibitors: The electrophilic nature of the oxirane ring makes it a potential warhead for the design of targeted covalent inhibitors. By positioning the 4-(oxiran-2-yl)oxane moiety appropriately within a ligand, the oxirane can form a covalent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) in the active site of a target protein.

Caption: Conceptual roles of 4-(Oxiran-2-yl)oxane in drug discovery.

Exemplary Experimental Protocol: Synthesis of 4-(Oxiran-2-yl)oxane via Epoxidation

The following is a representative, non-optimized protocol for the synthesis of 4-(Oxiran-2-yl)oxane from 4-vinyloxane. This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.

Objective: To synthesize 4-(Oxiran-2-yl)oxane by the epoxidation of 4-vinyloxane using m-CPBA.

Materials:

-

4-Vinyloxane (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-vinyloxane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled solution of 4-vinyloxane over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C. Quench the excess peroxy acid by the slow addition of saturated aqueous sodium thiosulfate solution. Then, add saturated aqueous sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 4-(Oxiran-2-yl)oxane.

Safety, Handling, and Storage

As with any chemical, proper safety precautions are essential when handling 4-(Oxiran-2-yl)oxane and its precursors.

-

Hazards: Epoxides are alkylating agents and should be considered potentially toxic and mutagenic.[7][8] Direct contact with skin and eyes should be avoided, and inhalation of vapors should be prevented. While the oxane ring itself is relatively benign, the reactivity of the epoxide dominates the toxicological profile.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid generating aerosols. Use caution when handling m-CPBA, as it is a potentially explosive oxidizing agent, especially when dry.

-

Storage: Store 4-(Oxiran-2-yl)oxane in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids, bases, and oxidizing agents.

Conclusion

4-(Oxiran-2-yl)oxane represents a compelling, albeit currently non-commercial, building block for medicinal chemistry and drug discovery. Its unique combination of a stable, property-modulating oxane scaffold and a versatile, reactive oxirane handle offers a wealth of opportunities for the synthesis of novel, complex, and potentially therapeutic molecules. The straightforward and predictable chemistry of its constituent rings allows for its logical incorporation into synthetic strategies aimed at improving drug candidates. As the demand for molecules with enhanced three-dimensionality and finely tuned physicochemical properties continues to grow, scaffolds like 4-(Oxiran-2-yl)oxane are poised to become increasingly valuable tools for researchers in the pharmaceutical sciences.

References

-

Bates, R. W., & Satcharoen, V. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4447–4449. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Epoxide. Wikipedia. Retrieved from [Link]

-

Bates, R. W., & Satcharoen, V. (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. PubMed. Retrieved from [Link]

-

O'Hagan, D., & Rzepa, H. S. (2006). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Beilstein Journal of Organic Chemistry, 2, 19. Retrieved from [Link]

-

Ehrenberg, L., & Hussain, S. (1981). Epoxides is there a human health problem?. British Journal of Industrial Medicine, 38(3), 217–223. Retrieved from [Link]

-

Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis, 2007(8), 1209-1213. Retrieved from [Link]

-

Frąckowiak, R., & Oleksy-Naranowska, K. (2022). Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins. Materials, 15(22), 8086. Retrieved from [Link]

-

Kislitsin, D. I., & Kochetkov, K. A. (2023). Bioactive Steroids Bearing Oxirane Ring. Molecules, 28(16), 5988. Retrieved from [Link]

-

International Labour Organization. (2011). Epoxy Compounds. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Tetrahydropyran. Wikipedia. Retrieved from [Link]

-

Patel, M., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

-

Firman, L. J. (n.d.). Exploitation of the Synthesis of Substituted Tetrahydropyrans. College of Saint Benedict and Saint John's University Digital Commons. Retrieved from [Link]

-

Frąckowiak, R., & Oleksy-Naranowska, K. (2022). Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins. MDPI. Retrieved from [Link]

-

Yudin, A. K. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 114(11), 5877–5921. Retrieved from [Link]

-

Oreate AI. (2026). Unpacking the Epoxide Functional Group: A Gateway to Chemical Innovation. Retrieved from [Link]

-

Theodorou, A., & Papaemmanouil, C. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Catalysts, 10(10), 1121. Retrieved from [Link]

-

Allen, C. (2025). Epoxide: Structure, Formation, Reactions & Uses. Allen Institute. Retrieved from [Link]

-

Afonso, C. A. M., & da Silva, J. A. L. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2821. Retrieved from [Link]

-

Jamison, T. F., & Inoue, M. (2010). Synthesis of Marine Polycyclic Polyethers via Endo-Selective Epoxide-Opening Cascades. Accounts of Chemical Research, 43(3), 394–404. Retrieved from [Link]

-

Theodorou, A., & Papaemmanouil, C. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Retrieved from [Link]

-

Leah4sci. (2013, March 22). Naming Epoxides and Oxiranes using IUPAC Nomenclature [Video]. YouTube. Retrieved from [Link]

-

Ju, X., et al. (2025). Synthesis and Functionalization of Aziridines: A Perspective View from Pharmaceutical Industries. European Journal of Organic Chemistry. Retrieved from [Link]

-

Chad's Prep. (2021, January 29). 13.4 Naming Epoxides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Oreate AI. (2025). Understanding Epoxide Nomenclature: A Guide to Naming These Unique Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxiranylmethoxy-9H-carbazole. Retrieved from [Link]

-

Woerly, E. M., Roy, A., & Burke, M. D. (2015). Hydroxyl-Substituted Ladder Polyethers via Selective Tandem Epoxidation/Cyclization Sequence. Angewandte Chemie International Edition, 54(6), 1849–1852. Retrieved from [Link]

-

University of Calgary. (n.d.). Ethers & Epoxides. Retrieved from [Link]

-

PubChem. (n.d.). Ethanone, 1-oxiranyl-. Retrieved from [Link]

-

Silfluo. (n.d.). 1,1,3,3-Tetramethyl-1,3-Bis[3-(Oxiranylmethoxy)Propyl]-Disiloxane. Retrieved from [Link]

-

Davies, S. G., et al. (2021). Stereoselective Synthesis of (4 S,5 S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. Synlett, 32(6), 601-604. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of vinylsiloxanes. Retrieved from [Link]

-

Cox, L. R., & Arico, C. S. (2004). Vinyldisiloxanes: their synthesis, cross coupling and applications. Organic & Biomolecular Chemistry, 2(18), 2558-2562. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Oxirane, [(4-chlorophenoxy)methyl]-. Substance Registry Services. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of vinylsilanes. Retrieved from [Link]

-

Yang, Y., et al. (2018). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. Green Chemistry, 20(14), 3297-3301. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Unpacking the Epoxide Functional Group: A Gateway to Chemical Innovation - Oreate AI Blog [oreateai.com]

- 3. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. allen.in [allen.in]

- 7. Epoxide - Wikipedia [en.wikipedia.org]

- 8. hwmaint.oem.bmj.com [hwmaint.oem.bmj.com]

Technical Characterization Guide: Electronic and Conformational Dynamics of 4-(Oxiran-2-yl)oxane

Executive Summary & Structural Definition

Target Molecule: 4-(Oxiran-2-yl)oxane IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yl)oxirane Molecular Formula: C₇H₁₂O₂ Molecular Weight: 128.17 g/mol

This guide addresses the physicochemical characterization of 4-(Oxiran-2-yl)oxane , a bicyclic ether system comprising a saturated six-membered tetrahydropyran (THP) ring substituted at the C4 position with a strained three-membered oxirane (epoxide) ring.

This scaffold represents a critical "dual-pharmacophore" intermediate.[1] The THP ring provides a polar, metabolically stable spacer, while the epoxide functions as a reactive electrophile for covalent binding or further diversification. Understanding its electronic properties and dipole moment is essential for predicting solubility profiles, membrane permeability, and reaction kinetics in nucleophilic ring-opening sequences.

Electronic Structure & Reactivity Profile[1]

Orbital Hybridization and Lone Pair Dynamics

The molecule contains two distinct oxygen environments, creating a unique electrostatic potential map (ESP).

-

THP Oxygen (Ether):

hybridized.[1] The lone pairs reside in localized orbitals, contributing to the permanent dipole of the six-membered ring. -

Oxirane Oxygen (Epoxide): Highly strained.[1] The C-O-C bond angle is ~61.5°, significantly deviating from the ideal 109.5°. This strain results in "banana bonds" (bent bonds) with high

-character, making the epoxide oxygen a potent Lewis base and the adjacent carbons highly electrophilic.

Conformational Analysis

The observed dipole moment is a weighted average of the accessible conformers.[1]

-

Ring Conformation: The THP ring predominantly adopts a chair conformation .[1][2]

-

Substituent Orientation: The 4-oxiranyl group prefers the equatorial position to minimize 1,3-diaxial steric interactions with the C2/C6 protons.

-

Rotational Freedom: The bond connecting C4(THP) and C2(Oxirane) allows rotation.[1] The epoxide oxygen will orient to minimize dipolar repulsion with the THP oxygen.[1]

Vector Addition of Dipole Moments

The net dipole moment (

- : ~1.74 D (Pointing towards the ether oxygen).[1]

- : ~1.90 D (Pointing away from the ring C-C bond, bisecting the C-O-C angle).

Theoretical Prediction: In the equatorial conformer, the vectors are spatially separated. Depending on the rotameric state of the epoxide, the vectors can be additive or partially subtractive.

-

Estimated Range:2.1 D – 2.6 D (assuming constructive vector addition in the lowest energy conformer).[1]

Computational Characterization Workflow (DFT)

To rigorously determine the electronic properties without consuming material, we employ Density Functional Theory (DFT).

DOT Diagram: Computational Workflow

Figure 1: Standard DFT workflow for determining the Boltzmann-averaged dipole moment of flexible ether systems.

Experimental Determination: The Guggenheim-Smith Method[1]

For experimental validation, the Guggenheim-Smith method is the gold standard for determining the dipole moment of polar solutes in non-polar solvents (e.g., Benzene or Cyclohexane) without requiring precise density measurements of every solution.

Principle

The method relies on the linearity of the dielectric constant (

The Equation:

Where:

- = Dipole moment (Debye)[3][4][5][6]

- = Molecular weight of 4-(Oxiran-2-yl)oxane (128.17 g/mol )

- = Temperature (Kelvin, typically 298 K)

- = Dielectric constant of the pure solvent

-

= Slope of dielectric constant vs. weight fraction (

-

= Slope of refractive index squared vs. weight fraction (

Detailed Protocol

Materials:

-

Solute: Pure 4-(Oxiran-2-yl)oxane (>98% purity).

-

Solvent: HPLC-grade Benzene or Cyclohexane (dried over molecular sieves).

-

Equipment: Dipolemeter (e.g., WTW DM 01), Abbe Refractometer.

Step-by-Step Procedure:

| Step | Action | Critical Parameter |

| 1 | Preparation | Prepare 5 solutions of the solute in solvent with weight fractions ( |

| 2 | Dielectric Measurement | Measure the dielectric constant ( |

| 3 | Refractive Index | Measure the refractive index ( |

| 4 | Data Plotting | Plot |

| 5 | Calculation | Input |

DOT Diagram: Experimental Setup

Figure 2: Experimental logic flow for the Guggenheim-Smith determination method.

Data Summary & Reference Values

Since specific experimental data for 4-(Oxiran-2-yl)oxane is rare in open literature, the following table provides validated reference values for the constituent fragments to aid in comparative analysis.

| Component | Dipole Moment ( | Source | Relevance to Target |

| Tetrahydropyran | 1.74 D | [1] | Base ring scaffold |

| Ethylene Oxide | 1.89 D | [2] | Epoxide functionality |

| Cyclohexene Oxide | 1.90 D | [3] | Analogous fused system |

| Target Prediction | 2.1 - 2.6 D | Calc. | Vector Sum Estimate |

References

-

Stenutz, R. (2025). Dipole moments of heterocyclic compounds: Tetrahydropyran. Stenutz.eu.[1][7] Available at: [Link]

-

National Institutes of Health (NIH). (2025).[1] Ethylene Oxide: Physical Properties. PubChem.[1][8] Available at: [Link]

-

Smith, J. W. (1950). Some developments of Guggenheim's simplified procedure for computing electric dipole moments. Transactions of the Faraday Society, 46, 394-399. Available at: [Link][9]

-

University of Zurich. (2017). Physical Chemistry Practicum: Dipole Moment Determination. UZH.ch.[1] Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. Dipole moments [stenutz.eu]

- 7. ias.ac.in [ias.ac.in]

- 8. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Steric Hindrance Analysis of the Oxane-Oxirane Linkage

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxane-oxirane linkage, a common structural motif in a diverse array of bioactive natural products and synthetic pharmaceuticals, presents a fascinating case study in the influence of steric hindrance on molecular conformation and reactivity. The inherent ring strain of the three-membered oxirane (epoxide) ring, juxtaposed with the conformational flexibility of the six-membered oxane (tetrahydropyran) ring, creates a complex stereoelectronic environment.[1][2][3] Understanding the steric impediments around this linkage is paramount for predicting reaction outcomes, designing stereoselective syntheses, and ultimately, for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the core principles governing steric hindrance in oxane-oxirane systems, details key experimental and computational methodologies for its evaluation, and offers field-proven insights into the implications for drug development.

Introduction: The Significance of the Oxane-Oxirane Motif in Medicinal Chemistry

The prevalence of the oxane-oxirane framework in molecules of therapeutic interest underscores the importance of a nuanced understanding of its chemical behavior. The oxirane, a highly strained three-membered ether, serves as a potent electrophile, susceptible to nucleophilic attack that leads to ring-opening.[4][5][6] This reactivity is a double-edged sword; it can be harnessed for the synthesis of complex molecular architectures but can also lead to off-target reactions and metabolic instability in a physiological environment. The neighboring oxane ring, with its own set of conformational preferences (chair, boat, twist-boat), exerts a profound influence on the accessibility of the oxirane's electrophilic carbons. This interplay of steric and electronic effects dictates the regioselectivity and stereoselectivity of ring-opening reactions, a critical consideration in the synthesis of chiral amino alcohols and other valuable pharmaceutical intermediates.[4]

The oxetane ring, a four-membered cyclic ether, provides a useful point of comparison. While also strained, its ring strain energy is slightly less than that of an oxirane.[3][7] This seemingly small difference in strain energy translates to a significant difference in reactivity, with oxetanes being generally less susceptible to nucleophilic attack than oxiranes.[7] In drug design, oxetanes are often employed as isosteres for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.[3][8] The conformational rigidity of the oxetane ring can also serve as a "conformational lock," restricting the flexibility of a molecule and potentially enhancing its binding affinity to a biological target.[8]

This guide will delve into the steric factors that govern the reactivity and conformation of the oxane-oxirane linkage, providing the reader with the foundational knowledge and practical tools necessary to navigate the complexities of this important structural motif.

Theoretical Framework: Unraveling the Impact of Steric Hindrance

Steric hindrance refers to the obstruction of a chemical reaction due to the spatial arrangement of atoms within a molecule.[9][10] In the context of the oxane-oxirane linkage, steric hindrance manifests in several key ways:

-

Conformational Control: The substituents on both the oxane and oxirane rings create steric bulk that influences the preferred conformation of the entire molecule. The oxane ring typically adopts a chair conformation to minimize torsional and steric strain. The orientation of the oxirane ring relative to the oxane ring (axial vs. equatorial) will be dictated by the minimization of non-bonded interactions.

-

Regioselectivity of Nucleophilic Attack: The accessibility of the two electrophilic carbons of the oxirane ring to an incoming nucleophile is highly dependent on the steric environment.[4] Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom via an SN2 mechanism.[4][6]

-

Stereoselectivity of Ring-Opening: The trajectory of the incoming nucleophile is dictated by the need to approach the electrophilic carbon from the backside relative to the C-O bond being broken (Walden inversion). The steric bulk of the oxane ring and its substituents can favor one approach trajectory over another, leading to a high degree of stereoselectivity in the ring-opening reaction.

Conformational Analysis: The Dance of Rings

The overall shape of a molecule containing an oxane-oxirane linkage is a dynamic equilibrium of various conformers. The most stable conformation will be the one that minimizes the total energy of the system, taking into account bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.

The conformational analysis of six-membered rings like oxane is well-established, with the chair conformation being significantly more stable than boat or twist-boat conformations.[11] The introduction of an oxirane substituent adds another layer of complexity. The relative orientation of the two rings will be a balance between minimizing steric clashes and optimizing orbital overlap for any potential intramolecular interactions.

Caption: Conformational isomers of an oxane-oxirane system.

Experimental Methodologies for Steric Hindrance Analysis

A combination of spectroscopic and computational techniques is typically employed to elucidate the three-dimensional structure and conformational dynamics of molecules containing an oxane-oxirane linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the stereochemistry and conformation of molecules in solution.[12]

3.1.1. Chemical Shifts (¹H and ¹³C NMR)

The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. Protons or carbons that are in close proximity to the electronegative oxygen of the oxirane ring or are subject to steric compression will exhibit characteristic changes in their chemical shifts.[13] For instance, a ¹H NMR study of epoxybicyclo[2.2.2]octanes revealed that protons anti to an exo-oxirane ring are significantly shielded, while syn protons are deshielded.[13]

3.1.2. Coupling Constants (J-coupling)

The magnitude of the coupling constant between two protons is related to the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants between protons on the oxane and oxirane rings, it is possible to deduce the relative stereochemistry and preferred conformation of the molecule.

3.1.3. Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments (NOESY and ROESY) provide information about the through-space proximity of protons.[12] The observation of an NOE between a proton on the oxane ring and a proton on the oxirane ring provides direct evidence for their spatial closeness, which is invaluable for assigning stereochemistry and determining the predominant conformation.[14]

Experimental Protocol: 2D NOESY NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified oxane-oxirane compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a pulse-field gradient probe.

-

Acquisition Parameters:

-

Pulse Program: Select a standard 2D NOESY pulse sequence.

-

Mixing Time (τm): Optimize the mixing time to observe the desired NOE correlations. Typical values range from 300 to 800 ms.

-

Acquisition Time: Set an appropriate acquisition time to achieve sufficient resolution in both dimensions.

-

Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the 2D data using appropriate window functions and Fourier transformation.

-

Analysis: Analyze the resulting 2D spectrum for cross-peaks, which indicate through-space interactions between protons.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles.[3][15] This information is the "gold standard" for structural elucidation and serves as a valuable benchmark for validating the results of computational modeling and solution-state NMR studies.

Caption: A simplified workflow for X-ray crystallography.

Computational Modeling: A Virtual Toolkit for Steric Analysis

Computational chemistry provides a powerful in silico approach to complement experimental studies. Molecular mechanics and quantum mechanics calculations can be used to predict the relative energies of different conformers, map out potential energy surfaces, and visualize the steric and electronic properties of molecules.[16][17][18]

Conformational Searching

Algorithms such as Monte Carlo and molecular dynamics can be used to explore the conformational space of an oxane-oxirane system and identify low-energy conformers.

Quantum Mechanics Calculations

Density Functional Theory (DFT) and other ab initio methods can provide more accurate calculations of the energies and geometries of different conformers, as well as transition states for reactions. These calculations can also be used to predict NMR chemical shifts and coupling constants, which can be compared with experimental data.[19]

Computational Protocol: DFT-Based Conformational Analysis

-

Structure Building: Construct a 3D model of the oxane-oxirane molecule using a molecular modeling software package.

-

Initial Optimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Conformational Search: Conduct a systematic or stochastic conformational search to identify a set of low-energy conformers.

-

DFT Optimization: For each low-energy conformer, perform a full geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Energy Analysis: Compare the relative energies of the optimized conformers to determine the most stable structures.

-

Property Calculation: For the most stable conformers, calculate relevant properties such as NMR chemical shifts and coupling constants for comparison with experimental data.

Data Presentation and Interpretation

Tabular Summaries

Quantitative data, such as key NMR chemical shifts, coupling constants, and calculated conformational energies, should be summarized in clearly structured tables for easy comparison.

Table 1: Key ¹H NMR Data for Hypothetical Oxane-Oxirane Diastereomers

| Proton | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) | J (Hz) (A) | J (Hz) (B) |

| H-2' (Oxirane) | 3.15 | 3.25 | 4.5, 2.0 | 4.8, 2.2 |

| H-3' (Oxirane) | 2.90 | 2.85 | 4.5, 1.5 | 4.8, 1.8 |

| H-1 (Oxane) | 3.80 | 3.65 | 10.5, 4.0 | 11.0, 3.5 |

Visual Representations

Three-dimensional models of the lowest energy conformers, generated from X-ray data or computational modeling, are essential for visualizing the steric interactions that govern the system's behavior.

Implications for Drug Development

A thorough understanding of the steric hindrance around the oxane-oxirane linkage has significant implications for the drug development process:

-

Targeted Synthesis: The ability to predict the outcome of nucleophilic ring-opening reactions allows for the rational design of stereoselective syntheses, leading to the efficient production of the desired enantiomer or diastereomer.

-

Metabolic Stability: The steric accessibility of the oxirane ring can influence its susceptibility to enzymatic degradation by cytochrome P450s and other metabolic enzymes. By modulating the steric environment, it may be possible to improve the metabolic stability and pharmacokinetic profile of a drug candidate.

-

Structure-Activity Relationships (SAR): The conformation of the oxane-oxirane moiety can have a profound impact on how a molecule binds to its biological target. Steric hindrance analysis can provide insights into the bioactive conformation and guide the design of analogs with improved potency and selectivity.

Conclusion

The steric hindrance analysis of the oxane-oxirane linkage is a multifaceted endeavor that requires a synergistic combination of experimental and computational techniques. By carefully dissecting the interplay of conformational preferences and steric bulk, researchers can gain a deeper understanding of the factors that govern the reactivity and biological activity of this important structural motif. The insights gleaned from such analyses are invaluable for the design and development of the next generation of therapeutics.

References

-

Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

-

Filo. (2025, April 14). Synthesis and reaction of oxirane. Filo. [Link]

-

Quimicaorganica.org. (n.d.). Oxirane Reactivity. Quimicaorganica.org. [Link]

-

R Discovery. (1981, October 1). 1H and 13C NMR study of the effects exerted by an oxirane ring in the epoxybicyclo‐[2.2.2]octane series. R Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation. PMC. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Epoxides. Chemistry LibreTexts. [Link]

-

ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

ResearchGate. (2016, July 12). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

-

ResearchGate. (2019, May). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. The Journal of Organic Chemistry. [Link]

-

YouTube. (2021, May 30). 3 Synthesis of Epoxide (Oxirane) Part B Chemistry of three membered heterocycles with one heteroatom. YouTube. [Link]

-

Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]

-

ResearchGate. (n.d.). (PDF) Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

-

ResearchGate. (n.d.). (PDF) Conformational analysis of 1,3-oxathiane. ResearchGate. [Link]

-

ACS Publications. (n.d.). Oxetane: the first x-ray analysis of a nonsubstituted four-membered ring. ACS Publications. [Link]

-

Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. [Link]

-

PubMed. (2007, November 26). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. PubMed. [Link]

-

University of Calgary. (n.d.). Organic Chemistry 3 – Exercise 1 – Conformational Analysis and Enolate Alkylation. University of Calgary. [Link]

-

PubMed. (2013, March 15). Biosynthesis, isolation, and NMR analysis of leukotriene A epoxides: substrate chirality as a determinant of the cis or trans epoxide configuration. PubMed. [Link]

-

YouTube. (2013, February 13). Steric hindrance. YouTube. [Link]

-

ResearchGate. (2007, December 21). Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]

-

PubMed. (2025, November 8). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. PubMed. [Link]

-

PubMed. (2004, June 21). Conformational analysis of mixed oxathia crown ethers and their complexational ability towards Ag(I) and Pd(II)-an experimental solution NMR and theoretical molecular modelling study. PubMed. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and reaction of oxirane | Filo [askfilo.com]

- 6. Oxirane Reactivity [quimicaorganica.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. youtube.com [youtube.com]

- 11. ethz.ch [ethz.ch]

- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Conformational analysis of mixed oxathia crown ethers and their complexational ability towards Ag(I) and Pd(II)-an experimental solution NMR and theoretical molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis of 4-(Oxiran-2-yl)oxane from tetrahydropyran precursors

Introduction: The Significance of 4-(Oxiran-2-yl)oxane in Medicinal Chemistry

4-(Oxiran-2-yl)oxane, a key heterocyclic building block, holds considerable importance in the landscape of modern drug discovery and development. Its unique structural motif, featuring a tetrahydropyran ring fused to an epoxide, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The inherent reactivity of the epoxide ring, coupled with the conformational properties of the tetrahydropyran system, allows for the stereocontrolled introduction of various functional groups, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(Oxiran-2-yl)oxane from readily available tetrahydropyran precursors, designed for researchers and scientists in the field of organic and medicinal chemistry.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-(Oxiran-2-yl)oxane is accomplished through a robust and sequential four-step process commencing with the commercially available tetrahydropyran-4-one. This strategic pathway has been designed for efficiency, high yield, and ease of execution in a standard laboratory setting. The key transformations involve a reduction, an oxidation, a Wittig olefination, and a final epoxidation. Each step has been optimized to ensure the reliable formation of the desired intermediates and the final product.

Figure 1: Overall synthetic workflow for the preparation of 4-(Oxiran-2-yl)oxane.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, validated protocols for each synthetic transformation. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Reduction of Tetrahydropyran-4-one to (Tetrahydropyran-4-yl)methanol

The initial step involves the reduction of the ketone functionality of tetrahydropyran-4-one to the corresponding secondary alcohol using sodium borohydride, a mild and selective reducing agent.[1][2]

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydropyran-4-one (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (tetrahydropyran-4-yl)methanol as a colorless oil. The product is often of sufficient purity for the next step without further purification.

Step 2: Swern Oxidation of (Tetrahydropyran-4-yl)methanol to Tetrahydropyran-4-carbaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde is achieved via the Swern oxidation. This mild oxidation protocol utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, which prevents over-oxidation to the carboxylic acid.[3][4][5][6][7][8][9][10][11][12]

Materials:

-

(Tetrahydropyran-4-yl)methanol

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine (Et₃N)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (10 volumes).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of anhydrous DMSO (2.5 eq). Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of (tetrahydropyran-4-yl)methanol (1.0 eq) in anhydrous DCM (2 volumes) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise to the mixture. After the addition is complete, allow the reaction to warm to room temperature over approximately 1 hour.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude tetrahydropyran-4-carbaldehyde can be purified by flash column chromatography on silica gel.

Step 3: Wittig Reaction of Tetrahydropyran-4-carbaldehyde to 4-Vinyltetrahydropyran

The conversion of the aldehyde to a terminal alkene is accomplished through the Wittig reaction. This reliable olefination method involves the reaction of the aldehyde with a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide.[13][14][15][16][17]

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydropyran-4-carbaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous THF (10 volumes).

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the vigorously stirred suspension. A color change to deep yellow or orange indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

-

Cool the ylide solution to -78 °C.

-

Slowly add a solution of tetrahydropyran-4-carbaldehyde (1.0 eq) in anhydrous THF (2 volumes) to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with hexane (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-vinyltetrahydropyran can be purified by flash column chromatography.

Step 4: Epoxidation of 4-Vinyltetrahydropyran to 4-(Oxiran-2-yl)oxane

The final step is the epoxidation of the newly formed alkene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this transformation.[18][19][20][21][22]

Materials:

-

4-Vinyltetrahydropyran

-

Anhydrous dichloromethane (DCM)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-vinyltetrahydropyran (1.0 eq) in anhydrous dichloromethane (10 volumes).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(Oxiran-2-yl)oxane.

-

The product can be further purified by flash column chromatography if necessary.

Summary of Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Reduction | NaBH₄ | Methanol | 0 to RT | 90-95 |

| 2 | Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane | -78 to RT | 80-90 |

| 3 | Wittig Reaction | Ph₃PCH₃Br, n-BuLi | Tetrahydrofuran | -78 to RT | 75-85 |

| 4 | Epoxidation | m-CPBA | Dichloromethane | 0 to RT | 85-95 |

Conclusion

This application note provides a detailed and reliable four-step synthesis of 4-(Oxiran-2-yl)oxane from tetrahydropyran-4-one. The described protocols are robust and have been designed for straightforward implementation in a standard organic synthesis laboratory. By following these procedures, researchers can efficiently access this valuable heterocyclic building block, thereby facilitating the advancement of their drug discovery and development programs. The causality behind each experimental choice, from the selection of mild and selective reagents to the optimization of reaction conditions, is grounded in established principles of organic synthesis to ensure both high yields and purity of the final product.

References

- BenchChem. (2025). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives.

-

Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

- Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Journal of the Serbian Chemical Society.

- BenchChem. (2025). Application Notes and Protocols: Wittig Reaction with Tetrahydro-4H-pyran-4-one.

- Vassilev, N. G. (2010). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Journal of Chemical Technology and Metallurgy, 45(4), 413-418.

-

Organic Chemistry Portal. Swern Oxidation. Retrieved from [Link]

- Supporting Inform

- BenchChem. (2025). Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide.

-

Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry.

-

ResearchGate. (2019, December 4). Reduction using sodium borohyride?. Retrieved from [Link]

- Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1.

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

ResearchGate. (2011, November 10). Can anyone help how to carried out the wittig reaction. Retrieved from [Link]

-

Wikipedia. Swern oxidation. Retrieved from [Link]

-

SynArchive. Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

University of Missouri-St. Louis. Borohydride reduction of a ketone. Retrieved from [Link]

-

SynArchive. Swern Oxidation. Retrieved from [Link]

-

Michigan State University Chemistry. Swern Oxidation Proceedure. Retrieved from [Link]

-

Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

-

University of Missouri-St. Louis. The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Vedantu. Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Retrieved from [Link]

-

Chemguide. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Epoxidation of Trichloroethylene using m-CPBA.

- ARKAT USA, Inc. (2003). Chemoenzymatic synthesis of enantiopure dihydroxy-1,2,3,4-tetrahydronaphthalenes from naphthalene and dihydronaphthalene precursors. ARKIVOC, 2003(vii), 32-48.

-

Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins [Video]. YouTube. [Link]

-

Organic Syntheses. Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Borohydride reduction of a ketone [cs.gordon.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. conf.uni-ruse.bg [conf.uni-ruse.bg]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. synarchive.com [synarchive.com]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. arkat-usa.org [arkat-usa.org]

- 21. youtube.com [youtube.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

Application Note: Catalytic Regiodivergent Ring-Opening Protocols for 4-(Oxiran-2-yl)oxane

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Significance

4-(Oxiran-2-yl)oxane (PubChem CID 62774294)[1], commonly referred to as 4-oxiranyltetrahydropyran, is a highly versatile building block in medicinal chemistry. It features a robust tetrahydropyran (oxane) core—a motif ubiquitous in macrolide antibiotics and polyether natural products—coupled with a reactive oxirane (epoxide) ring.

The strategic opening of this epoxide ring allows for the rapid installation of

Mechanistic Rationale: The Causality of Regiocontrol

Epoxide ring-opening is governed by a delicate balance of steric and electronic factors. As a Senior Application Scientist, it is critical to understand why a catalyst drives a specific pathway rather than merely observing the result:

-

Path A: Steric Control (

-like): Under basic, neutral, or weak Lewis acid conditions, the reaction is primarily sterically driven. The nucleophile attacks the least hindered terminal carbon ( -

Path B: Electronic Control (

-like): Strong Lewis acids coordinate tightly to the epoxide oxygen, significantly polarizing the C–O bonds. This polarization allows a partial positive charge (

By tuning the Lewis acidity, solvent, and temperature, chemists can dynamically control the regioisomeric outcome and override the intrinsic steric bias of the molecule[3].

Figure 1: Mechanistic divergence in the catalytic ring-opening of 4-(Oxiran-2-yl)oxane.

Catalyst Selection & Quantitative Data

To achieve self-validating and scalable protocols, catalyst selection must be tailored to the nucleophile:

-

Aminolysis: Zinc(II) salts, specifically

and -

Alcoholysis: Heterogeneous Lewis acids, such as Sn-Beta zeolites, are superior for alcohol nucleophiles. They offer higher catalytic activity and regioselectivity compared to homogeneous Al-based catalysts, with the added benefit of easy recovery and reuse[5][6].

Table 1: Quantitative Summary of Catalytic Ring-Opening Conditions

| Catalyst | Nucleophile | Conditions | Major Regioisomer | Yield (%) | Regioselectivity Ratio |

| Aniline | Solvent-free, 80°C | Terminal ( | 88% | > 95:5 | |

| Morpholine | Solvent-free, RT | Terminal ( | 92% | > 98:2 | |

| Sn-Beta Zeolite | Methanol | Neat, 60°C | Terminal ( | 95% | > 99:1 |

| Aniline | Internal ( | 75% | 15:85 |

(Note: Data synthesized from benchmark studies on monosubstituted epoxides and tetrahydropyran derivatives[3][4][5]).

Step-by-Step Experimental Methodologies

Protocol A: Zinc-Catalyzed Regioselective Aminolysis (Terminal Attack)

Objective: Synthesize 1-amino-2-(tetrahydropyran-4-yl)ethanol derivatives via sterically controlled

Reagents:

-

4-(Oxiran-2-yl)oxane (1.0 mmol)

-

Amine nucleophile (e.g., Morpholine or Aniline) (1.2 mmol)

-

or

Procedure:

-

Preparation: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stirrer, add the amine (1.2 mmol) and the Zinc(II) catalyst (5 mol%). Stir for 5 minutes at room temperature to allow the formation of the catalyst-amine complex.

-

Addition: Slowly add 4-(Oxiran-2-yl)oxane (1.0 mmol) dropwise to the mixture.

-

Reaction: For aliphatic amines (e.g., morpholine), stir at room temperature. For less reactive aromatic amines (e.g., aniline), heat the mixture to 80°C using an oil bath.

-

Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). Use a Ninhydrin stain to detect the formation of the

-amino alcohol (appears as a distinct colored spot) and PMA (Phosphomolybdic acid) to confirm the consumption of the epoxide. -

Quenching & Extraction: Once the epoxide is consumed (typically 1–3 hours), dilute the mixture with

(15 mL) and wash with saturated aqueous -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Heterogeneous Alcoholysis using Sn-Beta Zeolite

Objective: Synthesize

Reagents:

-

4-(Oxiran-2-yl)oxane (1.0 mmol)

-

Alcohol (e.g., Methanol) (10.0 mmol, acts as reactant and solvent)

-

Sn-Beta Zeolite (50 mg)

Procedure:

-

Activation: Pre-dry the Sn-Beta zeolite at 120°C under a vacuum for 2 hours to remove adsorbed moisture, which can compete for Lewis acid sites.

-

Reaction Assembly: In a sealed pressure tube, combine the activated Sn-Beta zeolite, 4-(Oxiran-2-yl)oxane, and anhydrous methanol.

-

Heating: Stir the suspension at 60°C for 4–6 hours.

-

Monitoring: Track the conversion via GC-MS or TLC.

-

Workup (Self-Validation): The beauty of heterogeneous catalysis is the simplified workup. Filter the reaction mixture through a standard Celite pad to remove the Sn-Beta catalyst. Wash the pad with excess methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the pure

-alkoxy alcohol. Validation:

Figure 2: Standardized experimental workflow for catalytic epoxide ring-opening.

References

-

National Center for Biotechnology Information (PubChem). "4-(Oxiran-2-yl)oxane | C7H12O2 | CID 62774294." PubChem Database. Available at:[Link]

-

Aakash Institute. "Structure, Synthesis and Reactions of Epoxides, Practice problems and Frequently Asked Questions(FAQs)." Aakash Educational Services. Available at:[Link]

-

ResearchGate / Journal of Chemistry. "Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of Propranolols and Naftopidils." Available at:[Link]

-

ChemRxiv. "Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings." Available at:[Link]

-

National Science Foundation (NSF PAR) / Journal of Catalysis. "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism." Available at:[Link]

-

ResearchGate / Journal of Catalysis. "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism." Available at:[Link]

Sources

Application Note: Cationic Ring-Opening Polymerization (CROP) of 4-(Oxiran-2-yl)oxane for Advanced Polyether Syntheses

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers.

Executive Summary & Rationale

4-(Oxiran-2-yl)oxane (also known as 4-oxiranyltetrahydropyran) is a highly versatile, hybrid cyclic monomer featuring a highly strained three-membered oxirane (epoxide) ring covalently linked to a strain-free six-membered tetrahydropyran (oxane) ring[1]. This unique structural dichotomy makes it an exceptional candidate for Cationic Ring-Opening Polymerization (CROP) .

While the oxirane ring possesses a high ring strain of approximately 116 kJ/mol—providing the thermodynamic driving force for polymerization—the six-membered oxane ring is essentially strain-free and remains intact under standard CROP conditions[2]. The resulting polymer is a linear polyether backbone decorated with bulky, biocompatible tetrahydropyran pendant groups. These pendant groups significantly increase the free volume of the polymer, alter its glass transition temperature (

Mechanistic Principles & Causality

To achieve a controlled polymer architecture, it is critical to understand the causality behind the reaction mechanism. CROP of substituted epoxides proceeds via an Active Chain End (ACE) mechanism in the absence of protic impurities.

-

Initiation: A Lewis acid (e.g.,

) or a photogenerated Brønsted acid coordinates with the oxygen atom of the oxirane ring, forming a secondary oxonium ion. -

Propagation: Because the oxirane ring is substituted with a bulky oxane group, steric hindrance dictates the regiochemistry of the reaction. Nucleophilic attack by the oxygen of a subsequent monomer occurs exclusively at the least hindered carbon (the unsubstituted

of the epoxide)[3]. This opens the ring and forms a tertiary oxonium ion at the propagating chain end. -

Termination/Transfer: Unlike anionic living polymerizations, CROP is highly sensitive to nucleophilic impurities (like water). Trace moisture can shift the pathway from an ACE mechanism to an Activated Monomer Mechanism (AMM) , where the propagating species is a hydroxyl end-group attacking an activated monomer, leading to broader dispersity (Đ) and lower molecular weights[4].

Figure 1: Active Chain End (ACE) mechanism for the cationic ring-opening polymerization of 4-(Oxiran-2-yl)oxane.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process analytical checks are embedded to verify the success of each phase before proceeding.

Protocol A: Controlled Living CROP via Lewis Acid Catalysis

Optimized for synthesizing well-defined, narrow-dispersity polymers for biomedical applications.

Reagents: 4-(Oxiran-2-yl)oxane (purified, dried over

Step-by-Step Methodology:

-

Preparation & Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon three times.

-

Solvent & Monomer Addition: Inject 10 mL of anhydrous DCM and 2.0 g (15.6 mmol) of 4-(Oxiran-2-yl)oxane into the flask via a gas-tight syringe.

-

Thermal Equilibration: Submerge the flask in a dry ice/acetone bath maintained at -20°C. Causality: Low temperatures suppress chain transfer reactions and prevent the AMM pathway, preserving the "living" nature of the polymerization.

-

Initiation: Rapidly inject 0.5 mol% (relative to monomer) of

under vigorous magnetic stirring. -

In-Process Validation (Propagation): Extract 50 µL aliquots every 30 minutes. Analyze via FT-IR. The reaction is proceeding correctly if the characteristic epoxide C-O stretching band at

steadily decreases while the ether C-O-C band at -

Quenching: Once FT-IR indicates >95% monomer conversion (typically 4-6 hours), terminate the living chain ends by injecting 2 mL of ammoniacal methanol.

-

Purification: Precipitate the polymer by dropping the reaction mixture into 200 mL of cold, vigorously stirred hexanes. Recover the polymer via centrifugation and dry under vacuum at 40°C for 24 hours.

Figure 2: Step-by-step experimental and validation workflow for Lewis acid-catalyzed living CROP.

Protocol B: Photoinitiated CROP for Thin-Film Networks

Optimized for rapid curing in coatings, adhesives, and 3D-printing resins.

Reagents: 4-(Oxiran-2-yl)oxane, Diaryliodonium hexafluoroantimonate (Photoacid Generator / PAG)[5].

Step-by-Step Methodology:

-

Formulation: In an amber vial (to prevent premature photolysis), mix 4-(Oxiran-2-yl)oxane with 2.0 wt% Diaryliodonium hexafluoroantimonate.

-

Homogenization: Sonicate the mixture for 10 minutes until the PAG is fully dissolved, yielding a clear resin.

-

Application: Spin-coat or cast the resin onto a prepared glass or silicon substrate to a thickness of 50–100 µm.

-

Irradiation: Expose the film to a UV LED source (365 nm,

) for 60 seconds. Causality: The UV light cleaves the diaryliodonium salt, generating a strong Brønsted acid ( -

Dark Cure (Post-Bake): Transfer the substrate to a hotplate at 80°C for 10 minutes. Causality: Cationic active centers are long-lived. Thermal energy accelerates the diffusion of these centers through the vitrifying network, driving the epoxide conversion to near 100% (shadow curing)[6].

-